molecular formula C14H15NO4 B2987464 2-Amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287263-29-8

2-Amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No.: B2987464
CAS No.: 2287263-29-8
M. Wt: 261.277
InChI Key: RHCLAPJWVLNMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[111]pentanyl]acetic acid is a complex organic compound with a unique structure that includes a benzodioxole moiety and a bicyclo[111]pentane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid typically involves multiple steps. One common approach is to start with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the benzodioxole group. The final step involves the incorporation of the amino and acetic acid functionalities. Specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions and the choice of solvents, play a crucial role in the efficiency and yield of the synthesis .

Industrial Production Methods

scaling up the laboratory synthesis to an industrial scale would require optimization of reaction conditions, purification processes, and cost-effective sourcing of starting materials .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

2-Amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid lies in its combination of the benzodioxole group and the bicyclo[1.1.1]pentane framework. This combination imparts unique chemical and physical properties, making it valuable for specialized applications .

Properties

IUPAC Name

2-amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c15-11(12(16)17)14-4-13(5-14,6-14)8-1-2-9-10(3-8)19-7-18-9/h1-3,11H,4-7,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCLAPJWVLNMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)N)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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